![molecular formula C8H6N2O B7722762 CID 63112](/img/structure/B7722762.png)
CID 63112
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Description
CID 63112 is a compound known as 4-Hydroxyquinazoline or 1H-quinazolin-4-one . It has various synonyms such as 4-quinazolinol, quinazolin-4-ol, quinazolin-4 3h-one, 4 3h-quinazolinone, 4-quinazolone, 4-quinazolinone, 4 1h-quinazolinone, 4-oxoquinazoline, and 3,4-dihydroquinazolin-4-one .
Synthesis Analysis
Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazolinone drugs that function as hypnotic/sedatives, methaqualone (Quaalude) for example, usually contain a 4-quinazolinone core with a 2-substituted phenyl group at nitrogen atom 3 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like Collision-Induced Dissociation (CID) which is a mass spectrometry technique to induce fragmentation of selected ions in the gas phase . This technique is used for the structural characterization of molecules .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using techniques like Ultraviolet Photodissociation (UVPD) and Collision-Induced Dissociation (CID) for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be predicted from its chemistry . These properties include hardness, topography, hydrophilicity, and others which are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Ion Channel Modulation
The compound’s structure suggests possible interactions with ion channels. Specific applications include:
- TRPV3 Inhibition : A tetrahydroberberine derivative (related to quinazoline) has demonstrated inhibition of the TRPV3 ion channel. This channel is implicated in skin health, itch, and pain perception .
Analytical Chemistry and Mass Spectrometry
Researchers utilize 4-hydroxyquinazoline in analytical techniques:
- Mass Spectrometry : The compound’s unique properties make it suitable for use as a reference standard or internal standard in mass spectrometry workflows. For instance, it can serve as a calibration standard in Orbitrap Fusion Tribrid mass spectrometers .
properties
IUPAC Name |
1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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